2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one
CAS No.: 1603571-09-0
Cat. No.: VC3110583
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1603571-09-0 |
|---|---|
| Molecular Formula | C9H16ClNO2 |
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one |
| Standard InChI | InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | YJQAYQURPCXTLZ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)N1CCCC(C1)OC)Cl |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)OC)Cl |
Introduction
Chemical Structure and Properties
Molecular Identity
2-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one is characterized by its distinct chemical structure containing a piperidine ring with a methoxy substituent and a chlorinated propanoyl group. The compound has the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The spatial arrangement of these functional groups contributes significantly to its chemical behavior and potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one |
| Molecular Formula | C₉H₁₆ClNO₂ |
| Molecular Weight | 205.68 g/mol |
| CAS Number | 1603571-09-0 |
| Physical State | Solid (at standard conditions) |
Structural Features
The compound contains several key structural elements that define its chemical properties:
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A piperidine ring with a methoxy substituent at the 3-position
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An amide linkage connecting the piperidine to the propanoyl group
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A chlorine atom at the 2-position of the propanoyl chain
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A carbonyl group that can participate in hydrogen bonding
These structural features create a molecule with multiple functional groups capable of interacting with biological targets through various mechanisms including hydrogen bonding, dipole interactions, and potential covalent modification through the reactive chlorine atom.
Physical and Chemical Properties
While specific experimental data for 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one is limited in the available literature, its properties can be inferred based on similar compounds. The compound likely exhibits moderate solubility in organic solvents such as dichloromethane and tetrahydrofuran due to its lipophilic piperidine ring and chlorinated carbon chain, while the carbonyl and methoxy groups confer some polar character to the molecule.
Synthesis Methods
General Synthetic Approaches
The synthesis of 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one typically involves the reaction of appropriate chlorinated acyl chlorides with 3-methoxypiperidine. This synthetic pathway parallels methods used for similar compounds in the literature. The synthetic route commonly employs base-catalyzed acylation reactions under controlled conditions to achieve selective functionalization.
Detailed Synthesis Protocol
Based on analogous compounds, a potential synthesis pathway for 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one might involve:
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Preparation of 2-chloropropanoyl chloride from 2-chloropropanoic acid using thionyl chloride
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Reaction of 3-methoxypiperidine with the acyl chloride in the presence of a base (e.g., triethylamine)
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Purification through recrystallization or chromatographic techniques
Similar chlorinated amides have been synthesized using methods that could be adapted for this compound. For instance, the synthesis approach for 1-(4-phenylquinolin-2-yl)propan-1-one involves controlled reaction conditions that could be modified for this piperidine derivative .
Alternative Synthetic Routes
Alternative approaches might include:
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Direct chlorination of 1-(3-methoxypiperidin-1-yl)propan-1-one using chlorinating agents
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Nucleophilic substitution reactions on suitable precursors
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Metal-catalyzed coupling reactions with appropriate starting materials
These synthetic pathways would need to be optimized for yield and purity, with particular attention to stereochemical control if specific isomers are desired.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
The NMR profile of 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one would be expected to show characteristic signals from both the piperidine ring and the chlorinated propanoyl moiety. Based on similar compounds, the following key signals would be anticipated:
| Proton Environment | Expected Chemical Shift (ppm) |
|---|---|
| -OCH₃ | 3.2-3.4 |
| -CH(Cl)CH₃ | 4.5-4.8 |
| -CH₃ (adjacent to Cl) | 1.6-1.8 |
| Piperidine ring protons | 1.5-3.8 (complex multiplets) |
| H at C3 (methoxy position) | 3.6-3.8 |
The ¹³C NMR spectrum would likely show a characteristic carbonyl carbon signal at approximately 170-175 ppm, with the carbon bearing the chlorine atom appearing around 55-60 ppm.
Infrared Spectroscopy
Based on structural analysis and comparison with related compounds, 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one would be expected to exhibit the following key IR absorption bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C=O stretch (amide) | 1630-1650 |
| C-O stretch (methoxy) | 1050-1100 |
| C-N stretch | 1400-1450 |
| C-Cl stretch | 700-750 |
| C-H stretch (aliphatic) | 2850-2950 |
These spectroscopic features would be crucial for structural confirmation and purity assessment during synthesis and characterization.
Biological Activity and Applications
Medicinal Chemistry Applications
In medicinal chemistry, compounds with structural similarities to 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one have been explored for various therapeutic applications. The piperidine ring is a privileged structure in pharmaceutical development, appearing in numerous approved drugs and clinical candidates.
The specific combination of functional groups in this compound suggests potential applications in:
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Development of novel antimicrobial agents
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Research into compounds with neurological activity
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Investigation of reactive probes for biochemical studies
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Building blocks for more complex drug candidates
The chlorine at the 2-position could serve as a leaving group in nucleophilic substitution reactions within biological systems, potentially enabling covalent interactions with target proteins.
Organic Synthesis Applications
Beyond its potential biological activities, 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one could serve as a valuable synthetic intermediate in organic chemistry. The reactive chlorine atom provides a handle for further functionalization through:
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Nucleophilic substitution reactions
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Elimination reactions to form unsaturated derivatives
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Metal-catalyzed coupling reactions
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Stereoselective transformations
These chemical transformations could generate diverse libraries of compounds for structure-activity relationship studies in drug discovery programs.
Research Findings and Current Studies
Comparative Analysis with Related Compounds
Several related compounds provide context for understanding the potential properties of 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one:
These structural analogues provide useful comparisons for predicting the behavior of 2-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one in various chemical and biological contexts.
Future Research Directions
Methodological Approaches
Future research on this compound could employ various methodological approaches:
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High-throughput screening against diverse biological targets
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Advanced spectroscopic techniques for detailed structural characterization
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Computational modeling to predict physicochemical properties and biological interactions
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In vitro and potentially in vivo studies to assess pharmacological effects
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Green chemistry approaches to develop more sustainable synthetic routes
These diverse approaches would provide comprehensive insights into the compound's properties and applications.
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